Technical Guide: Asymmetric Synthesis of (S)-(-)-Celiprolol Hydrochloride
Technical Guide: Asymmetric Synthesis of (S)-(-)-Celiprolol Hydrochloride
Executive Summary & Strategic Rationale
Celiprolol is a third-generation
This guide outlines a stereoselective synthesis pathway for (S)-(-)-Celiprolol Hydrochloride. Unlike traditional racemic routes that require wasteful resolution steps, this protocol utilizes a "Chiral Pool" approach using (2S)-Glycidyl 3-nitrobenzenesulfonate to ensure high enantiomeric excess (ee > 98%) and process robustness.
Key Pharmacophore Features[1][2][3][4][5]
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Hydrophilic Urea Tail: N',N'-diethylurea moiety confers water solubility and cardioselectivity.
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Aromatic Core: 3-Acetyl-4-hydroxy substitution pattern, critical for intrinsic sympathomimetic activity (ISA).
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Chiral Linker: (S)-2-hydroxy-3-aminopropoxy chain, essential for receptor binding.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to be convergent. We construct the aromatic urea core first (Fragment A) and then couple it with the chiral linker (Fragment B) before the final amination.
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Disconnection: The ether linkage between the phenol and the chiral glycidyl moiety.
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Chiral Strategy: Use of sulfonate-activated chiral glycidol prevents racemization and ensures regioselective attack by the phenoxide.
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Core Construction: A Fries rearrangement is employed to introduce the acetyl group regioselectively ortho to the phenol.
Pathway Visualization
Figure 1: Convergent synthesis pathway for (S)-Celiprolol HCl emphasizing the Fries rearrangement and chiral coupling steps.
Detailed Experimental Protocols
Phase 1: Synthesis of the Urea-Phenol Core
Target: N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea
This phase builds the aromatic backbone. The critical step is the Fries rearrangement, which moves the acetyl group from the oxygen to the ring carbon.
Protocol:
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Urea Formation:
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Charge a reactor with 4-aminophenol (1.0 eq) and dichloromethane (DCM).
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Add triethylamine (1.2 eq) followed by slow addition of diethylcarbamoyl chloride (1.1 eq) at 0-5°C.
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Stir at RT for 4 hours. Wash with water, dry, and concentrate to yield N-(4-hydroxyphenyl)-N',N'-diethylurea.
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-
O-Acetylation:
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Dissolve the intermediate in acetic anhydride (3.0 eq). Heat to 60°C for 2 hours.
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Quench with ice water. Filter the precipitate (N-(4-acetoxyphenyl)-N',N'-diethylurea).
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-
Fries Rearrangement (Critical Step):
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Mix the O-acetylated urea (1.0 eq) with anhydrous Aluminum Chloride (AlCl₃) (3.0 eq) in a dry flask (solvent-free or in nitrobenzene).
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Heat to 140°C for 3 hours. The mixture will become a viscous melt.
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Causality: High temperature and Lewis acid drive the acyl group migration to the thermodynamically favored ortho position relative to the phenol.
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Workup: Cool to 60°C, carefully quench with ice/HCl (2N) to decompose the aluminum complex. Extract with Ethyl Acetate.[2]
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Purification: Recrystallize from Ethanol/Water.
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Data Summary: Phase 1
| Parameter | Specification |
| Intermediate | N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 138 - 140°C |
| Yield (Step 3) | 65 - 70% |
Phase 2: Asymmetric Coupling (The Chiral Switch)
Target: (S)-3-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-1,1-diethylurea
This step defines the stereochemistry. We use (2S)-(+)-Glycidyl 3-nitrobenzenesulfonate (also known as (S)-Glycidyl Nosylate).
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Why Nosylate? The sulfonate is a superior leaving group to chloride (found in epichlorohydrin), allowing for milder conditions that prevent racemization.
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Stereochemistry Logic: The nucleophilic attack of the phenoxide occurs at the primary carbon (C1) of the glycidyl group. The chiral center at C2 is not involved in the substitution. Therefore, the configuration is retained .
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(S)-Glycidyl Nosylate
(S)-Epoxide Ether.
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Protocol:
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Dissolve the Phase 1 Phenol (1.0 eq) in anhydrous DMF under Nitrogen.
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Add Sodium Hydride (NaH) (60% dispersion, 1.1 eq) at 0°C. Stir for 30 min until H₂ evolution ceases (Formation of Sodium Phenoxide).
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Add (2S)-Glycidyl 3-nitrobenzenesulfonate (1.05 eq) dissolved in DMF dropwise over 20 minutes.
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Stir at 0°C for 4 hours, then allow to warm to RT overnight.
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Workup: Pour into ice water. Extract with Ethyl Acetate.[2] Wash organic layer with saturated NaHCO₃ (to remove nitrobenzenesulfonic acid) and brine.
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Validation: Check optical rotation. The product should be dextrorotatory (+).
Phase 3: Amination and Salt Formation
Target: (S)-(-)-Celiprolol Hydrochloride
Protocol:
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Ring Opening:
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Dissolve the (S)-Epoxide intermediate in Isopropanol (IPA) .
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Add tert-Butylamine (excess, 3.0 eq) to prevent polymerization/oligomerization.
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Reflux (80°C) for 6 hours.
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Mechanism: The amine attacks the less substituted carbon of the epoxide (regioselective), opening the ring to form the secondary alcohol. The stereocenter remains untouched.
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-
Isolation:
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Distill off excess tert-butylamine and solvent under reduced pressure.
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The residue is the crude (S)-Celiprolol base.
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-
Hydrochlorination:
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Dissolve the base in minimal Ethanol.
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Add Ethanolic HCl (1.1 eq) dropwise at 0°C.
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Add Diethyl Ether or Acetone to induce crystallization.
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Filter the white solid.
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Data Summary: Final Product
| Parameter | Specification |
| Chemical Name | (S)-3-[3-acetyl-4-(3-tert-butylamino-2-hydroxypropoxy)phenyl]-1,1-diethylurea HCl |
| Yield (Overall) | ~35-40% (from 4-aminophenol) |
| Enantiomeric Excess | > 98% (determined by Chiral HPLC) |
| Optical Rotation |
Analytical Validation (Self-Validating System)
To ensure the protocol is trustworthy, the following analytical controls must be implemented at the "Chiral Coupling" and "Final" stages.
Chiral HPLC Method[6][8]
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Column: Chiralpak IC (Immobilized polysaccharide type).[2]
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Mobile Phase: n-Hexane : Ethanol : Diethylamine (70 : 30 : 0.1).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 230 nm or Fluorescence (Ex 310nm / Em 410nm).
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Acceptance Criteria: (S)-enantiomer > 99.0%; (R)-enantiomer < 0.5%.[3]
Impurity Profile
Monitor for "Bis-ether" impurity : Formed if the phenoxide attacks the epoxide ring of the product or if stoichiometry is off. Controlled by using excess amine and slow addition of the glycidyl reagent.
References
-
Jia, L., Mao, X., Qian, C., & Chen, X. (2011).[4] An improved synthesis of a beta-blocker celiprolol hydrochloride.[5][4] Journal of Chemical Research, 35(11), 640–643. Link
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Eichelbaum, M., et al. (2013). HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation using immobilized polysaccharide-based chiral stationary phase.[2] Farmacia, 61(5). Link
-
Chemie Linz AG. (1977). Urea derivatives.[1][4][6] US Patent 4,001,282. Link
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Sharpless, K. B., et al. (2002). Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society. (Contextual reference for alternative chiral resolution strategies). Link
Sources
- 1. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector [scirp.org]
